5-hydroxy-2-methyl-N-(2-methylphenyl)-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide
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Overview
Description
5-hydroxy-2-methyl-N-(2-methylphenyl)-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-methyl-N-(2-methylphenyl)-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenol derivatives with aldehydes or ketones under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated benzofuran intermediate.
Functional Group Modifications: The hydroxyl, methyl, and carboxamide groups can be introduced through various functional group transformations, such as oxidation, methylation, and amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-methyl-N-(2-methylphenyl)-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carboxamide group may produce amines or alcohols.
Scientific Research Applications
5-hydroxy-2-methyl-N-(2-methylphenyl)-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory, analgesic, or antimicrobial properties, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-methyl-N-(2-methylphenyl)-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific receptors, enzymes, or proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation, pain, or microbial growth, resulting in its observed pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-2-methyl-N-(2-methylphenyl)-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide: shares structural similarities with other benzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. The presence of the hydroxyl, methyl, and carboxamide groups, along with the benzofuran and piperidine rings, provides a versatile platform for further chemical modifications and exploration of its biological activities.
Properties
IUPAC Name |
5-hydroxy-2-methyl-N-(2-methylphenyl)-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-15-7-6-12-26(13-15)14-18-20(27)10-11-21-23(18)22(17(3)29-21)24(28)25-19-9-5-4-8-16(19)2/h4-5,8-11,15,27H,6-7,12-14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMYIKSUYDGIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2C(=C(O3)C)C(=O)NC4=CC=CC=C4C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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